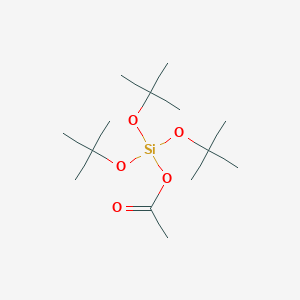
Acetoxytri-tert-butoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxytri-tert-butoxysilane, also known as ATBS, is a chemical compound that is widely used in scientific research for its unique properties. ATBS belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as medicine, engineering, and materials science.
Wissenschaftliche Forschungsanwendungen
Acetoxytri-tert-butoxysilane has been extensively used in scientific research for various applications. One of the most common applications of Acetoxytri-tert-butoxysilane is as a surface modifier for glass and metal substrates. Acetoxytri-tert-butoxysilane forms a thin, uniform layer on the substrate surface, which improves its hydrophobicity and adhesion properties. This property makes Acetoxytri-tert-butoxysilane an excellent candidate for use in microelectronics, where it is used to improve the performance of electronic devices.
Acetoxytri-tert-butoxysilane has also been used in the development of new materials such as hybrid organic-inorganic polymers. These polymers have unique properties such as high thermal stability, high mechanical strength, and low dielectric constant, which make them useful in various applications such as coatings, adhesives, and composites.
Wirkmechanismus
Acetoxytri-tert-butoxysilane reacts with water to form silanol groups, which then undergo condensation reactions to form a cross-linked network. This network is responsible for the unique properties of Acetoxytri-tert-butoxysilane such as its hydrophobicity and adhesion properties. The cross-linked network also makes Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings and adhesives.
Biochemische Und Physiologische Effekte
Acetoxytri-tert-butoxysilane is not known to have any significant biochemical or physiological effects. However, it is important to handle Acetoxytri-tert-butoxysilane with care as it is a reactive chemical and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Acetoxytri-tert-butoxysilane in lab experiments is its unique properties such as its hydrophobicity and adhesion properties. These properties make Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings, adhesives, and composites. However, one of the limitations of using Acetoxytri-tert-butoxysilane is its reactivity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of Acetoxytri-tert-butoxysilane in scientific research. One area of research is the development of new materials such as hybrid organic-inorganic polymers with unique properties. Another area of research is the use of Acetoxytri-tert-butoxysilane in the development of new electronic devices with improved performance. Additionally, Acetoxytri-tert-butoxysilane can be used in the development of new coatings and adhesives with improved properties such as corrosion resistance and durability.
Conclusion
In conclusion, Acetoxytri-tert-butoxysilane is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acetoxytri-tert-butoxysilane has the potential to revolutionize various fields such as materials science, engineering, and medicine, making it an important chemical compound in scientific research.
Synthesemethoden
Acetoxytri-tert-butoxysilane is synthesized by reacting tert-butanol with acetic anhydride and triethylamine in the presence of a silicon-containing compound such as tetraethyl orthosilicate. The reaction yields Acetoxytri-tert-butoxysilane as a clear, colorless liquid with a boiling point of 167°C and a molecular weight of 312.5 g/mol.
Eigenschaften
CAS-Nummer |
17947-85-2 |
|---|---|
Produktname |
Acetoxytri-tert-butoxysilane |
Molekularformel |
C14H30O5Si |
Molekulargewicht |
306.47 g/mol |
IUPAC-Name |
tris[(2-methylpropan-2-yl)oxy]silyl acetate |
InChI |
InChI=1S/C14H30O5Si/c1-11(15)16-20(17-12(2,3)4,18-13(5,6)7)19-14(8,9)10/h1-10H3 |
InChI-Schlüssel |
STCHVBTVDSDGFF-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Kanonische SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Andere CAS-Nummern |
17947-85-2 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



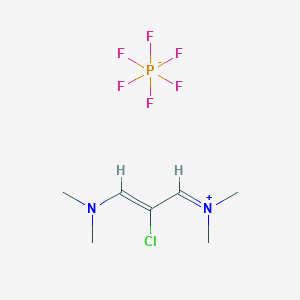
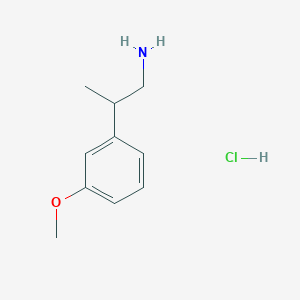
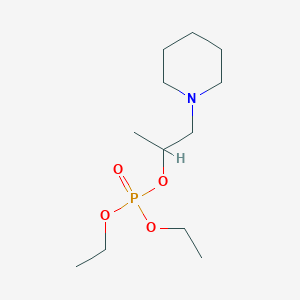
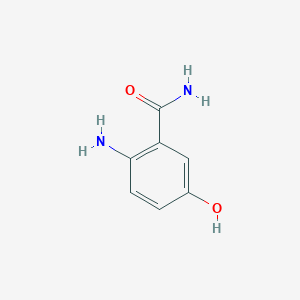
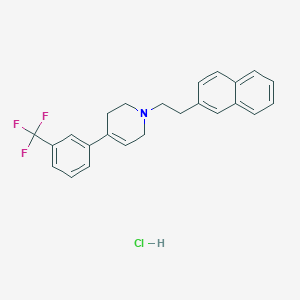
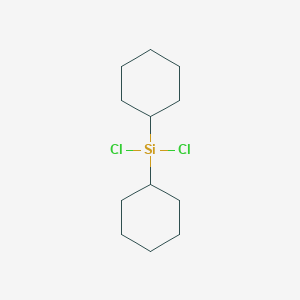
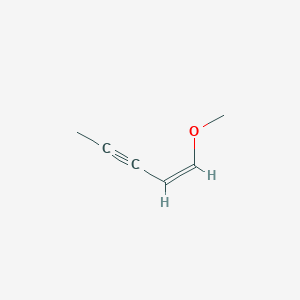
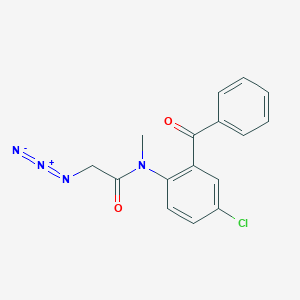
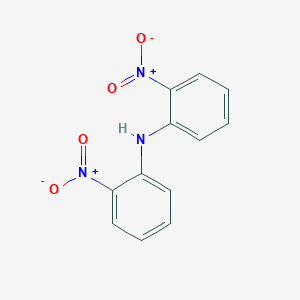
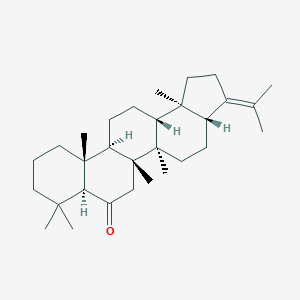
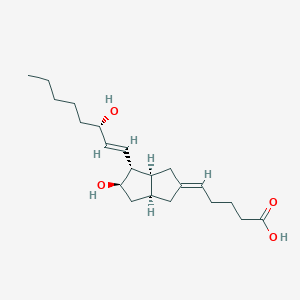
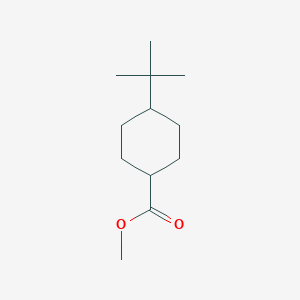
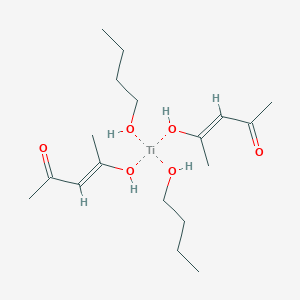
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)